![molecular formula C14H26O2 B14724805 8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane CAS No. 6471-99-4](/img/structure/B14724805.png)
8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane is a spiroacetal compound characterized by its unique bicyclic structure. Spiroacetals are known for their presence in various natural products and their significant biological activities. This compound, with its distinct chemical structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran derivatives with suitable alkylating agents. For instance, tetrahydropyran-4-carbonitrile can be treated with 1-bromo-2-fluoroethane to yield the desired spiroacetal compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The spiroacetal structure allows for substitution reactions, particularly at the alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiroacetal chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
作用機序
The mechanism of action of 8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The spiroacetal structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
8,8-Dimethyl-6,10-dioxaspiro[4.5]decane: Known for its use in fragrance mixtures.
1,6-Dioxaspiro[4.5]decane: Found in various natural products with significant biological activity.
Uniqueness
8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane stands out due to its specific alkyl substitutions, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and industrial applications.
特性
CAS番号 |
6471-99-4 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
8-butyl-8-ethyl-6,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C14H26O2/c1-3-5-8-13(4-2)11-15-14(16-12-13)9-6-7-10-14/h3-12H2,1-2H3 |
InChIキー |
WSJHOERVAVQUCK-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(COC2(CCCC2)OC1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


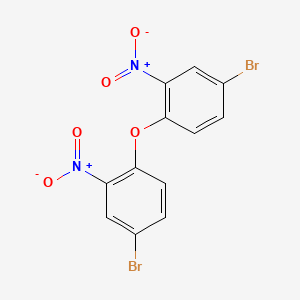

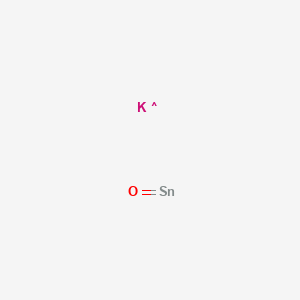

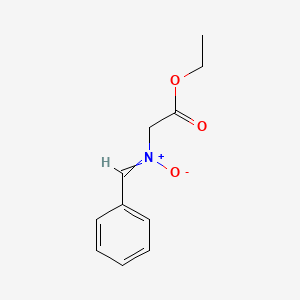
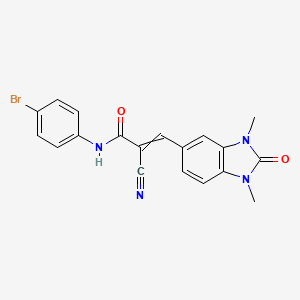
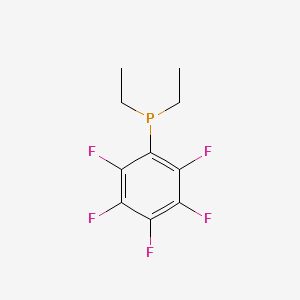


![4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14724785.png)

![Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B14724798.png)


